
1-(1H-indole-2-carbonyl)piperidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-indole-2-carbonyl)piperidin-3-ol is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.294 g/mol This compound features a piperidine ring substituted with a hydroxyl group and an indole moiety attached to a methanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indole-2-carbonyl)piperidin-3-ol typically involves the reaction of 3-hydroxypiperidine with 1H-indole-2-carboxylic acid or its derivatives under specific conditions. One common method includes:
Starting Materials: 3-hydroxypiperidine and 1H-indole-2-carboxylic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent such as dichloromethane.
Procedure: The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of automated synthesizers to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(1H-indole-2-carbonyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride) are commonly employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of 3-oxopiperidin-1-yl-(1H-indol-2-yl)methanone.
Reduction: Formation of (3-hydroxypiperidin-1-yl)-(1H-indol-2-yl)methanol.
Substitution: Formation of substituted indole derivatives, such as 5-nitro-1-(1H-indole-2-carbonyl)piperidin-3-ol.
科学研究应用
1-(1H-indole-2-carbonyl)piperidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 1-(1H-indole-2-carbonyl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
(3-hydroxypiperidin-1-yl)-(1H-indol-3-yl)methanone: Similar structure but with the indole moiety attached at a different position.
(3-hydroxypiperidin-1-yl)-(1H-indol-2-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
Uniqueness
1-(1H-indole-2-carbonyl)piperidin-3-ol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
属性
IUPAC Name |
(3-hydroxypiperidin-1-yl)-(1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-11-5-3-7-16(9-11)14(18)13-8-10-4-1-2-6-12(10)15-13/h1-2,4,6,8,11,15,17H,3,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWHPOMDBAKZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

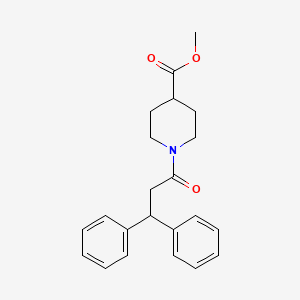
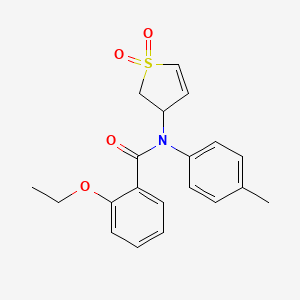
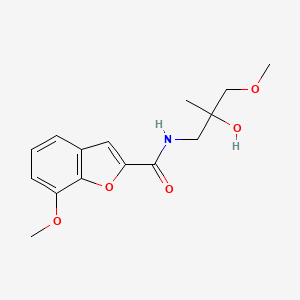
![4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2875906.png)


![Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2875909.png)
![2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B2875911.png)
![N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2875912.png)
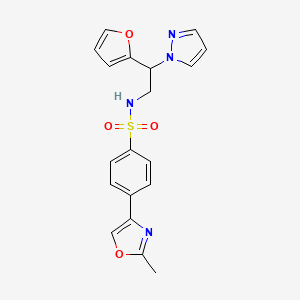
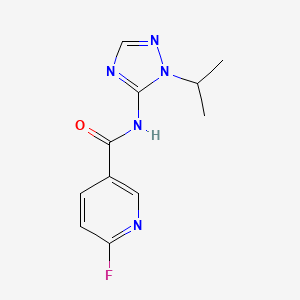
![1-[2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]piperidine-4-carboxamide](/img/structure/B2875919.png)
![1,3,6,7-tetramethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2875922.png)
